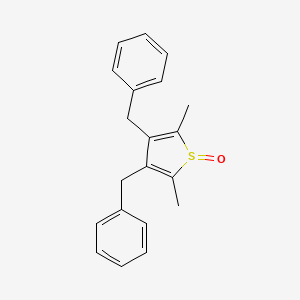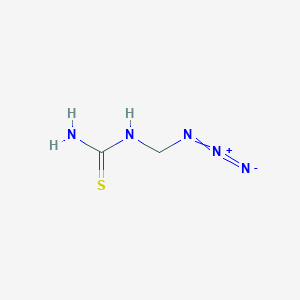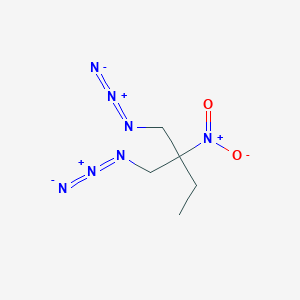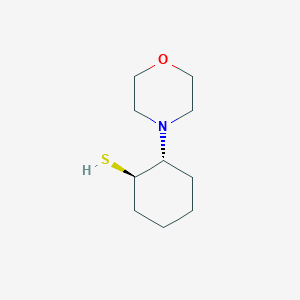![molecular formula C13H18N2O5S B12558913 Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- CAS No. 142319-48-0](/img/structure/B12558913.png)
Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- is a complex organic compound with a molecular formula of C13H18N2O5S. This compound is notable for its unique structure, which includes a hexanoic acid backbone with an aminosulfonyl phenyl group and an oxo group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- typically involves multiple steps. One common method includes the reaction of hexanoic acid with 4-(aminosulfonyl)benzylamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved can include inhibition of proteolytic enzymes like plasmin, which is responsible for fibrinolysis .
Comparaison Avec Des Composés Similaires
Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- can be compared with similar compounds such as:
6-Aminohexanoic acid: Known for its use in the treatment of bleeding disorders.
4-Aminohexanoic acid: Studied for its interactions with enzymes and potential therapeutic applications.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-.
Propriétés
Numéro CAS |
142319-48-0 |
|---|---|
Formule moléculaire |
C13H18N2O5S |
Poids moléculaire |
314.36 g/mol |
Nom IUPAC |
6-oxo-6-[(4-sulfamoylphenyl)methylamino]hexanoic acid |
InChI |
InChI=1S/C13H18N2O5S/c14-21(19,20)11-7-5-10(6-8-11)9-15-12(16)3-1-2-4-13(17)18/h5-8H,1-4,9H2,(H,15,16)(H,17,18)(H2,14,19,20) |
Clé InChI |
KYFAPMAXEFICOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)CCCCC(=O)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)

![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)




![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)


